3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- is a complex organic compound with significant interest in various scientific fields. It is identified by the Chemical Abstracts Service (CAS) number 100433-06-5 and has a molecular formula of C15H10O5, which corresponds to a molecular weight of 270.24 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry and natural product synthesis.
This compound can be sourced from various chemical suppliers, including those specializing in research chemicals and natural products. It is often derived from plant extracts or synthesized through organic chemical methods.
3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- belongs to the class of benzofuranones, which are characterized by their benzene and furan ring structures. It may also be classified under phenolic compounds due to the presence of hydroxyl groups on its aromatic rings.
The synthesis of 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- can be achieved through several methods:
The reaction typically involves heating the reactants together for several hours, followed by cooling and crystallization to obtain pure 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
The molecular structure of 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- features a fused benzofuran ring system with hydroxyl groups at specific positions. The structural formula can be represented as:
3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- may undergo various chemical reactions typical of phenolic compounds:
These reactions are generally facilitated under controlled conditions using reagents such as hydrogen peroxide for oxidation or reducing agents like sodium borohydride for reduction.
The mechanism of action for biological activities attributed to this compound likely involves interaction with specific enzymes or receptors in biological systems. Its phenolic structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Studies have indicated that similar compounds exhibit activity against certain cancer cell lines and may modulate signaling pathways involved in cell proliferation and apoptosis.
3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy- has various applications in scientific research:
The benzofuranone core represents a structurally privileged heterocyclic system characterized by a fused bicyclic framework comprising a benzene ring condensed with a furanone moiety. This architecture confers significant three-dimensional rigidity and planarity constraints that profoundly influence molecular recognition processes. Within this chemical class, aurones—specifically defined as 2-benzylidenebenzofuran-3(2H)-ones—occupy a distinctive position as natural flavonoids characterized by an exocyclic double bond at the C2 position [6]. The Z-configurational preference of aurones represents a critical structural feature, with computational and crystallographic studies confirming this stereoisomer predominates (>95%) due to thermodynamic stabilization through intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxy group when present [8]. This stereoelectronic configuration creates a planar conjugated system spanning the benzylidene phenyl ring through the exocyclic double bond into the benzofuranone core, enabling extended π-delocalization that significantly influences both spectroscopic properties and biointeraction profiles.
The electron-rich environment of the benzofuranone system, particularly when substituted with hydroxyl groups at strategic positions (C4, C6, C3', C4'), creates regions of high electron density amenable to diverse binding interactions. Quantum mechanical analyses reveal distinctive electrostatic potential patterns around the fused ring system, with the carbonyl oxygen exhibiting significant partial negative charge (δ- = -0.42) while the C3 carbon shows moderate electropositivity (δ+ = +0.18) [8]. This polarized electronic landscape facilitates both hydrogen bond acceptance (via carbonyl) and donation (via phenolic hydroxyls), as well as π-cation and charge-transfer interactions with biological targets. The scaffold modularity permits extensive structural diversification, with the benzylidene moiety (ring B) tolerating diverse substituents including halogens, alkoxy groups, and extended aromatic systems while maintaining the core pharmacophore integrity.
Table 1: Structural Features of 3(2H)-Benzofuranone Derivatives Influencing Drug Discovery Applications
| Structural Element | Chemical Significance | Biological Implications |
|---|---|---|
| Benzofuranone Core | Planar conjugated system with polarized carbonyl | Hydrogen-bond acceptor capacity; Target recognition |
| Exocyclic C2 Double Bond | Configurationally restricted (primarily Z) | Geometrical complementarity to binding sites |
| C6 Hydroxy Group | Hydrogen-bond donor; Electron-donating resonance effect | Enhanced solubility; Metal chelation capacity |
| Catechol System (3',4'-diOH) | Ortho-diphenol redox activity; Metal coordination | Antioxidant properties; Kinase inhibition potential |
| Ring B Substitutions | Electronic and steric modulation | Target selectivity and potency optimization |
The catechol-containing aurone scaffold—specifically 2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one—represents a structurally optimized pharmacophore integrating multiple bioactive elements. The ortho-dihydroxy motif on ring B demonstrates exceptional hydrogen-bonding capability, forming bidentate interactions with kinase catalytic domains as confirmed by X-ray crystallographic studies of aurone-protein complexes [10]. This catechol system also exhibits significant redox-activity, undergoing reversible two-electron oxidation to the corresponding quinone, enabling participation in cellular redox cycling and electron transfer processes crucial for antioxidant and prooxidant activities depending on biological context [6]. Molecular topology analyses indicate that the trihydroxy substitution pattern (6-OH on benzofuranone; 3',4'-diOH on benzylidene) creates an optimal triangular hydrogen-bonding array spanning 4.7-5.2 Å distances, matching the pharmacophoric requirements for numerous oxidoreductases and phosphotransferases [1] [4].
The extended conjugation system created by the benzylidene linkage between rings A and B enables significant charge delocalization, as evidenced by bathochromic shifts in UV-Vis spectra (λmax = 420-450 nm in methanol). This electronic delocalization enhances dipole moment magnitude (calculated μ = 5.2-6.7 D) and directionality along the long molecular axis, promoting strong electrostatic complementarity with enzymatic active sites [8]. Structure-activity relationship (SAR) studies on synthetic aurone libraries demonstrate that the 6-hydroxy group significantly enhances target affinity (4-16 fold) compared to analogues lacking this substituent, attributed to its dual functionality as hydrogen-bond donor and metal-chelating group [1] [5]. Quantum chemical calculations reveal the HOMO orbital localization primarily on the catechol ring and exocyclic double bond, indicating these regions as the preferred sites for electrophilic attack and single-electron transfer processes during biological interactions [6].
Recent molecular dynamics simulations of aurone inhibitors bound to SHIP2 phosphatase reveal that the protonation state of the catechol hydroxyls (pH-dependent) critically influences binding mode. At physiological pH (7.4), monoanionic forms predominate, enabling ionic interaction with Lys438 while maintaining hydrogen bonding with Asn439 and Asp607 within the allosteric pocket [5]. This dual electrostatic interaction profile translates to enhanced inhibitory potency against phosphotransferases compared to monophenolic analogues, with IC50 improvements of 5-20 fold observed in enzymatic assays [1] [5].
The therapeutic exploration of aurones has evolved through three distinct generations of development. The first-generation natural aurones (pre-2000) focused primarily on unmodified plant-derived compounds such as sulfuretin, aureusidin, and their glycosides, evaluated predominantly for antioxidant and pigmentation properties. These early studies established the fundamental bioactivity profile of the scaffold but were limited by poor bioavailability and scarce natural availability [6]. The second-generation semi-synthetic period (2000-2015) introduced targeted chemical modifications, notably through selective protection/deprotection of phenolic groups and introduction of halogen atoms at C5/C7 positions. This era produced molecules with enhanced enzymatic inhibition profiles, particularly against alkaline phosphatases (compound 20: IC50 = 1.055 ± 0.029 μM) and monoamine oxidases (submicromolar IC50 against MAO-A) [1] [2]. Key advances included the development of efficient aldol-cyclization protocols enabling gram-scale production of substituted aurones under mild conditions (KOH/MeOH, rt), facilitating comprehensive SAR studies [1].
The current third-generation rational design phase (2015-present) utilizes target-informed structural optimization employing crystallographic binding data and computational modeling. This approach has yielded several promising clinical candidates:
Table 2: Evolution of Key Aurone Derivatives in Therapeutic Development
| Generation | Representative Derivatives | Primary Targets | Optimization Strategies |
|---|---|---|---|
| First (Natural) | Sulfuretin, aureusidin-6-O-glucoside | Antioxidant enzymes | Isolation & purification |
| Second (Semi-synthetic) | 5-Bromo-6-hydroxy-4'-methoxyaurone, 6'-Sulfonyloxy derivatives | MAO-A/B, Alkaline phosphatase | Halogenation, alkoxylation |
| Third (Rational design) | 4,5,6-Trimethoxy-3',4',5'-trihydroxy aurone (1c), Compound 12a (SHIP2 inhibitor) | CyclinB1/CDK1, SHIP2 phosphatase | Scaffold hopping, Auxiliary pharmacophore integration |
Modern synthetic innovations now enable regiospecific functionalization through transition metal catalysis, including palladium-catalyzed C-H activation at C5 (Pd(OAc)2/Ag2CO3 system) and copper-mediated O-arylation of the C6 hydroxy group [8]. The adoption of scaffold-hopping strategies has produced novel bioactive heterocycles such as azaaurones (indolin-3-ones) and thioaurones (benzothiophenones) with improved pharmacokinetic profiles while retaining the essential pharmacophoric elements [8]. Contemporary lead optimization increasingly focuses on balancing polypharmacology through judicious substituent selection, as exemplified by recent dual-action aurones simultaneously inhibiting alkaline phosphatase (h-IAP) and enhancing glucose uptake via PI3K/Akt pathway modulation [1] [5]. These advances position the aurone scaffold at the forefront of multifunctional drug development for metabolic disorders, oncology, and neurodegenerative conditions.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8